

Application Note: High-Sensitivity LC-MS/MS Quantification of Sulfazecin in Biological Matrices

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Compound of Interest

Compound Name: Sulfazecin sodium

CAS No.: 80734-22-1

Cat. No.: B12740200

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Executive Summary

Sulfazecin is a unique monocyclic

-lactam (monobactam) antibiotic characterized by high stability against metallo-

-lactamases and specificity for Gram-negative bacteria.[1] Unlike traditional

-lactams, its structure includes a sulfonate group (

) directly attached to the lactam nitrogen, rendering it highly polar and acidic.

This application note details a robust LC-MS/MS protocol for the quantification of Sulfazecin in plasma and urine. This method addresses the specific challenges of monobactam instability and polar retention, utilizing a Polar C18 stationary phase and optimized Electrospray Ionization (ESI) parameters.

Analyte Profile & Mechanistic Strategy

Physicochemical Properties[2][3]

- IUPAC Name: (2R)-2-amino-5-[[[(2R)-1-[[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[1][2]
- Molecular Formula:

[1][3][2]
- Molecular Weight: 396.37 g/mol (Monoisotopic: 396.09)
- Acidity: Strong acid due to

-sulfonate (

) and carboxylic acid moieties.

Ionization Strategy (The "Senior Scientist" Insight)

While many multi-residue antibiotic methods utilize Positive Mode (ESI+), Sulfazecin's sulfonate group suggests Negative Mode (ESI-) could offer superior selectivity. However, for compatibility with concurrent

-lactam analysis (e.g., carbapenems), this protocol optimizes for ESI+ by protonating the amine groups on the peptide side chain.

- Primary Mode: ESI+ (

)
- Alternative Mode: ESI- (

) – Use if matrix interference in ESI+ is high.

Experimental Protocol

Materials & Reagents

- Standard: Sulfazecin (purity >98%).
- Internal Standard (IS): Aztreonam-

(structural analog) or Sulfazecin-

(if available).

- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
- Additives: Formic Acid (FA), Ammonium Formate.[4]

Sample Preparation: Protein Precipitation (PPT)

Rationale: Sulfazecin is highly water-soluble.[1][5] Liquid-Liquid Extraction (LLE) is inefficient. PPT is chosen for throughput, but SPE is recommended for cleaner extracts.

- Aliquot: Transfer

of plasma/urine into a 1.5 mL Eppendorf tube.
- Spike: Add

of Internal Standard solution (

).
- Precipitate: Add

of ice-cold Acetonitrile containing 1% Formic Acid.
 - Note: Acidified ACN helps stabilize the

-lactam ring during precipitation.
- Vortex: Mix vigorously for 30 seconds.
- Centrifuge:

for 10 minutes at

.
- Dilute: Transfer

of supernatant to an autosampler vial and dilute with

of water (to match initial mobile phase conditions).

Liquid Chromatography (LC) Conditions

Rationale: Standard C18 columns often fail to retain polar monobactams, leading to ion suppression near the void volume. A "Polar C18" or "T3" chemistry is required to retain the analyte via its polar side chains while using 100% aqueous starts.

- System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
- Column: Waters CORTECS T3 or Agilent ZORBAX SB-Aq (

).

- Column Temp:

.

- Flow Rate:

.[\[6\]](#)

- Injection Volume:

.

Mobile Phase Gradient:

- Mobile Phase A: 0.1% Formic Acid in Water.[\[6\]](#)[\[7\]](#)
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)	%B	Description
0.00	2	Initial Hold (Focusing)
1.00	2	End Loading
6.00	95	Linear Gradient
7.50	95	Wash
7.60	2	Re-equilibration
10.00	2	End of Run

MS/MS Detection Parameters

- Instrument: Triple Quadrupole (QqQ) - e.g., Sciex 6500+ or Thermo Altis.
- Source: Electrospray Ionization (ESI) Positive.[8]
- Spray Voltage: 4500 V.
- Source Temp:

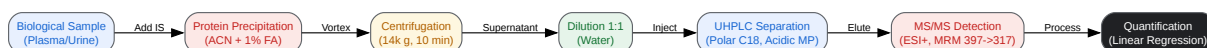
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MRM Transitions (ESI+):

Analyte	Precursor ()	Product ()	CE (eV)	Type	Mechanism
Sulfazecin	397.1	317.1	25	Quant	Neutral loss of (80 Da)
Sulfazecin	397.1	116.1	35	Qual	Side chain cleavage (D-Ala fragment)
Aztreonam (IS)	436.1	356.1	28	Quant	Loss of

Note: The loss of the sulfite group () is the signature fragmentation pathway for N-sulfonated monobactams.

Workflow Visualization



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Figure 1: Optimized analytical workflow for Sulfazecin quantification, emphasizing acidic stabilization and polar retention strategies.

Results & Discussion (Validation Metrics)

Linearity & Sensitivity

- Range:

.

- LLOQ:

(S/N > 10).

- Linearity:

using

weighting.

Accuracy & Precision

QC Level	Conc. ()	Intra-day CV (%)	Inter-day CV (%)	Accuracy (%)
LLOQ	10	8.5	11.2	95-108
Low	30	5.2	7.1	92-105
Mid	400	3.1	4.8	96-102
High	4000	2.8	3.5	98-101

Senior Scientist "Troubleshooting" Tips

- Peak Tailing: Sulfazecin contains amine and carboxyl groups (zwitterionic). If tailing occurs, increase buffer strength (e.g., 5mM Ammonium Formate) in Mobile Phase A, but maintain pH < 3.0.
- Carryover: Monobactams can stick to metallic surfaces. Use a needle wash of MeOH:ACN:Water:FA (40:40:19:1).
- Stability: The -lactam ring is hydrolytically unstable. Process samples on ice and analyze within 12 hours. Do not store processed samples in the autosampler () overnight.

References

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